In Vitro Potency of Oseltamivir Carboxylate Against Influenza A and B Neuraminidases
In vitro, the active metabolite oseltamivir carboxylate demonstrates potent inhibition of viral neuraminidase, but with subtype- and comparator-dependent potency. Against the A(H1N1)pdm09 wild-type virus, the geometric mean (GM) 50% inhibitory concentration (IC50) was 0.90 nM [1]. This potency is markedly lower than that observed against B/Victoria lineage viruses, where the GM IC50 was 16.12 nM, a 17.9-fold reduction in potency [1]. In direct comparison, peramivir demonstrated superior potency across all subtypes, with GM IC50 values of 0.62 nM for A(H1N1)pdm09 and 1.84 nM for B/Victoria [1].
| Evidence Dimension | Neuraminidase Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | 0.90 nM (A/H1N1pdm09); 16.12 nM (B/Victoria) |
| Comparator Or Baseline | Peramivir: 0.62 nM (A/H1N1pdm09); 1.84 nM (B/Victoria). Zanamivir: 1.09 nM (A/H1N1pdm09); 3.87 nM (B/Victoria) |
| Quantified Difference | Oseltamivir carboxylate is 1.45-fold less potent than peramivir against A/H1N1pdm09, and 8.76-fold less potent against B/Victoria. |
| Conditions | Neuraminidase inhibition assay using a fluorescent substrate on clinical isolates from the Japanese 2023-24 season. |
Why This Matters
This data defines the differential in vitro sensitivity of influenza A vs. B to oseltamivir carboxylate, informing the compound's selection for studies focused on subtype-specific neuraminidase inhibition or for experiments requiring a comparator with a well-characterized potency shift against influenza B.
- [1] Chong, Y., Matsumoto, S., Kiyotani, K., & Nagano, Y. (2025). In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023–24 season: Comparison with the 2010–11 to 2022–23 seasons. Journal of Infection and Chemotherapy. View Source
